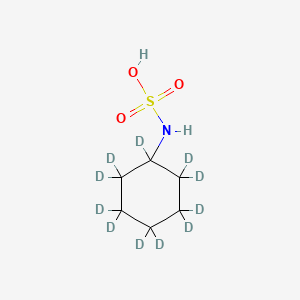
Pentaerythritol-d8 Dibromide
Descripción general
Descripción
Pentaerythritol-d8 Dibromide is a deuterated derivative of pentaerythritol dibromide, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and stable isotope labeling. Its molecular formula is C5H2D8Br2O2, and it has a molecular weight of 269.99 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentaerythritol-d8 Dibromide typically involves the bromination of pentaerythritol-d8. The process begins with the preparation of pentaerythritol-d8, which is achieved by reacting formaldehyde with acetaldehyde in the presence of a deuterated base, such as sodium deuteroxide. The resulting pentaerythritol-d8 is then subjected to bromination using bromine or hydrogen bromide under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol-d8 Dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form pentaerythritol-d8 derivatives.
Reduction Reactions: The compound can be reduced to form pentaerythritol-d8 by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Pentaerythritol-d8 derivatives with different functional groups.
Reduction: Pentaerythritol-d8.
Oxidation: Pentaerythritol-d8 carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Pentaerythritol-d8 Dibromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy.
Biology: Employed in stable isotope labeling for studying metabolic pathways and protein dynamics.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Pentaerythritol-d8 Dibromide involves its ability to undergo substitution and reduction reactions, which allows it to act as a versatile intermediate in organic synthesis. The deuterium atoms provide stability and enable detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Pentaerythritol Dibromide: The non-deuterated analog of Pentaerythritol-d8 Dibromide.
Pentaerythritol Tetranitrate: A nitrate ester of pentaerythritol used as an explosive and vasodilator.
Neopentyl Glycol Dibromide: A similar compound with a different carbon backbone
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed spectroscopic studies. This property distinguishes it from its non-deuterated analogs and other similar compounds .
Propiedades
IUPAC Name |
2,2-bis[bromo(dideuterio)methyl]-1,1,3,3-tetradeuteriopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGKEQJSLOLHL-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CBr)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])Br)C([2H])([2H])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
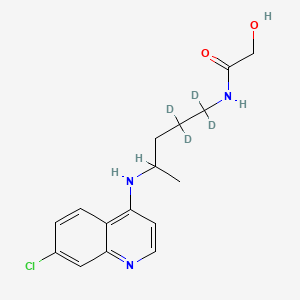
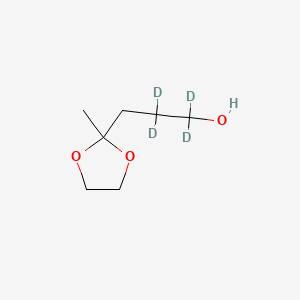
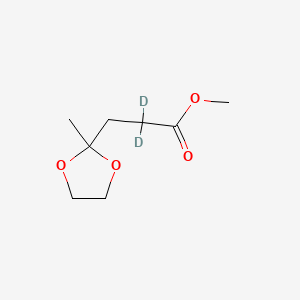
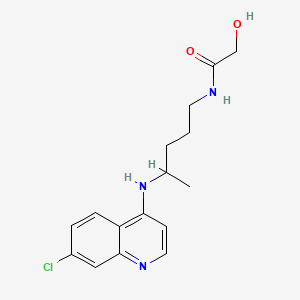

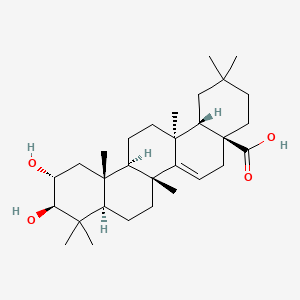
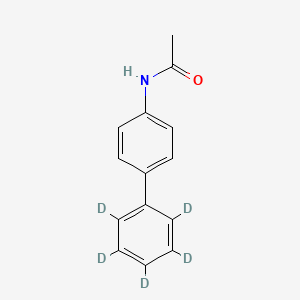

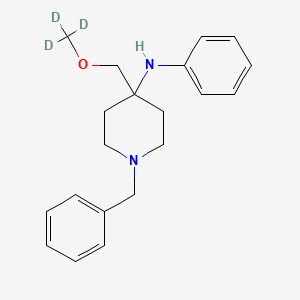
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
